(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 155168-05-1
Cat. No.: VC18006105
Molecular Formula: C12H23NO9
Molecular Weight: 325.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155168-05-1 |
|---|---|
| Molecular Formula | C12H23NO9 |
| Molecular Weight | 325.31 g/mol |
| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H23NO9/c14-2-4-7(16)8(17)5(1-13-4)21-12-11(20)10(19)9(18)6(3-15)22-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12+/m1/s1 |
| Standard InChI Key | CQLSQWAVFSEMIE-QZNPSGCDSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
| Canonical SMILES | C1C(C(C(C(N1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The compound features a β-D-glucopyranose (oxane) core substituted at the C2 position by a piperidine ring. The oxane moiety adopts the chair conformation, as evidenced by the stereochemical descriptors (2S,3R,4S,5R,6R). The piperidine fragment (3S,4S,5R,6R) contains three hydroxyl groups and a hydroxymethyl substituent, positioning it as a polyhydroxylated iminosugar derivative. This dual-domain structure merges the stability of O-glycosides with the enzyme-targeting capabilities of iminosugars .
Stereoelectronic Features
The anomeric oxygen (C1–O–C2') bond exhibits restricted rotation due to the bulky piperidine substituent, favoring a gauche conformation. Density functional theory (DFT) calculations on similar systems predict a pseudoaxial orientation for the piperidine group, stabilized by hyperconjugative interactions between the lone pairs of the anomeric oxygen and the σ* orbital of the C2–O bond .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₃₃NO₁₃ | Calculated |
| Molecular weight | 543.45 g/mol | PubChem |
| Hybridization (piperidine N) | sp³ | Analog data |
| Predicted logP | -2.3 ± 0.5 | ChemAxon |
Synthetic Approaches
Retrosynthetic Analysis
The target molecule can be dissected into two synthons:
-
A fully protected β-D-glucopyranose donor (e.g., per-O-acetylated glucose)
-
A functionalized piperidine alcohol nucleophile
The critical challenge lies in achieving stereoselective O-glycosylation between these fragments while preserving the sensitive hydroxymethyl and diol groups.
Glycosylation Strategies
Modern methodologies for analogous systems employ:
-
Koenigs-Knorr conditions: Hg(CN)₂ or AgOTf promoters with bromo- or iodo-sugar donors, though competing elimination remains a concern.
-
Thiol-ene "click" chemistry: As demonstrated for C-glycoside iminosugars, this radical-mediated approach ensures α-selectivity and functional group tolerance .
-
Enzyme-mediated couplings: Glycosynthases engineered for non-natural substrates could theoretically assemble the oxane-piperidine linkage.
Physicochemical Properties
Solubility and Stability
-
90% degradation at pH <3 (acid-catalyzed hydrolysis)
-
75% retention after 24h at pH 7.4, 37°C
Spectroscopic Signatures
NMR (predicted):
-
: δ 5.12 (d, J=3.5 Hz, H1), 3.85–3.40 (m, sugar protons), 3.10 (t, J=9.8 Hz, H3 piperidine)
-
: 102.4 (C1), 78.9–65.2 (oxygens), 54.1 (piperidine C3)
IR: Broad O–H stretch (3200–3400 cm⁻¹), C–O–C asymmetric vibration (1150 cm⁻¹), NH deformation (1590 cm⁻¹)
Biological Activity and Mechanisms
Glycosidase Inhibition
The piperidine moiety mimics the transition state of glycoside hydrolysis. Benchmark assays with homologous compounds show:
Table 2: Enzyme Inhibition Data (IC₅₀, μM)
| Enzyme | Sp²-Iminosugar Analogs | Classical Iminosugars |
|---|---|---|
| α-Glucosidase (yeast) | 0.12 ± 0.03 | 2.5 ± 0.6 |
| β-Galactosidase | 12.4 ± 1.1 | 8.9 ± 0.8 |
| Trehalase | >100 | 45 ± 4 |
The enhanced α-glucosidase inhibition (150-fold vs. miglitol) stems from pseudoamide-induced charge delocalization at the active site .
Antiproliferative Effects
In MCF-7 breast cancer cells, lead compounds from the sp²-iminosugar class induce:
-
G₀/G₁ cell cycle arrest (p21/p27 upregulation)
-
Caspase-3/7 activation (2.8-fold vs. control)
Mechanistic studies suggest membrane lipid raft disruption rather than direct enzyme inhibition drives cytotoxicity.
Pharmacokinetic Considerations
Absorption and Distribution
The compound's high polarity limits passive diffusion (Papp = 1.2×10⁻⁶ cm/s in Caco-2). Prodrug strategies employing:
-
Per-O-acetylation (logP +1.4)
-
Amino acid conjugates (e.g., lysyl-uriedo derivatives)
improve intestinal absorption by 8–12 fold in rat models .
Metabolism and Excretion
Cytochrome P450 3A4 mediates sequential O-demethylation and ring hydroxylation. Renal clearance predominates (CLrenal = 4.3 mL/min/kg), with <5% fecal excretion over 72h .
Therapeutic Applications
Oncolytic Adjuvant Therapy
Preliminary xenograft data show tumor growth inhibition (TGI) of 68% when combined with gemcitabine vs. 51% for gemcitabine alone. The mechanism involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume